5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one
Description
5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one is a pyridinone derivative featuring a substituted heterocyclic core. Its structure includes an iodine atom at the 5-position, methyl groups at positions 4 and 6, and a nitro group at position 2.
Properties
Molecular Formula |
C7H7IN2O3 |
|---|---|
Molecular Weight |
294.05 g/mol |
IUPAC Name |
5-iodo-4,6-dimethyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7IN2O3/c1-3-5(8)4(2)9-7(11)6(3)10(12)13/h1-2H3,(H,9,11) |
InChI Key |
VBWQMVODFHKMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1I)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one typically involves the iodination of 4,6-dimethyl-3-nitropyridin-2(1H)-one. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent quality of the compound. The use of advanced technologies and equipment helps in scaling up the production while maintaining the desired chemical properties.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The iodine atom at the 5th position and the nitro group at the 3rd position activate the pyridine ring for nucleophilic substitution. The electron-withdrawing nitro group enhances the electrophilicity of the adjacent positions, facilitating displacement of iodine under mild conditions.
Mechanistic Insight :
The nitro group stabilizes the negatively charged transition state during S<sub>N</sub>Ar, while the methyl groups at positions 4 and 6 sterically hinder substitution at adjacent positions .
Cross-Coupling Reactions
The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.
Key Factors :
-
Suzuki-Miyaura couplings require anhydrous conditions and elevated temperatures .
-
Stille couplings exhibit higher tolerance for steric hindrance due to the methyl groups .
Reductive Transformations
The nitro group undergoes selective reduction to form amino derivatives, a critical step in medicinal chemistry applications.
Side Reactions :
Prolonged reaction times (>8 h) lead to over-reduction or dehalogenation .
Nitro Group Reactivity
The nitro group participates in condensation and cyclization reactions.
Notable Observation :
The nitro group enhances ring electrophilicity, enabling cyclization with electron-rich partners .
Halogen Exchange Reactions
The iodine atom can be replaced by other halogens under specific conditions.
| Halogen Source | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CuBr, DMF | 120°C, 24 h | 5-Bromo-4,6-dimethyl-3-nitropyridin-2(1H)-one | 58% | |
| Cl<sub>2</sub> gas, AlCl<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 2 h | 5-Chloro-4,6-dimethyl-3-nitropyridin-2(1H)-one | 45% |
Limitation :
Fluorination requires specialized reagents (e.g., AgF) and results in lower yields (<30%).
Scientific Research Applications
Research indicates that 5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one exhibits notable biological activities, particularly in the following areas:
Antiviral Activity
Compounds with similar structures have been studied for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. Preliminary findings suggest that derivatives of this compound may exhibit antiviral properties due to their ability to inhibit viral replication processes.
Enzyme Inhibition
Interaction studies indicate that this compound may bind to enzymes involved in metabolic pathways or cellular signaling. This binding affinity could lead to therapeutic applications in treating diseases associated with these pathways.
Anticancer Potential
Some studies suggest that compounds related to this compound may exhibit anticancer properties by targeting specific cancer cell lines. The mechanism of action often involves the induction of apoptosis or inhibition of cell proliferation.
Case Study 1: Antiviral Efficacy
In a study focused on the antiviral activity of pyridine derivatives, compounds structurally similar to this compound were evaluated against HIV strains. The results indicated that certain derivatives demonstrated low nanomolar EC50 values, outperforming existing NNRTIs like etravirine in efficacy against multi-resistant strains .
| Compound | EC50 (nM) | Resistance Profile |
|---|---|---|
| Compound A | <10 | Multi-resistant HIV |
| Compound B | <20 | Wild-type HIV |
Case Study 2: Enzyme Interaction
A research project investigated the binding interactions between this compound and key metabolic enzymes. The findings revealed significant inhibition rates, suggesting potential applications in metabolic disorders.
Mechanism of Action
The mechanism of action of 5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. The iodine and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects and Reactivity
- Iodine vs. Fluorine : The iodine atom in the target compound increases lipophilicity and enables halogen bonding, which is absent in fluorinated analogues like 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. Fluorine’s electronegativity enhances metabolic stability but reduces steric bulk .
- Nitro Group: Common in all compounds, the nitro group acts as an electron-withdrawing group, directing electrophilic substitution reactions. In 6-Amino-5-nitropyridin-2(1H)-one, the adjacent amino group creates a push-pull electronic effect, increasing polarity .
- Methyl vs. In contrast, the morpholino substituent in the dihydropyridinone derivative enhances solubility due to its hydrophilic cyclic ether structure .
Physicochemical Properties
- Solubility: Amino-substituted derivatives (e.g., 6-Amino-5-nitropyridin-2(1H)-one) are more polar and water-soluble than iodinated or methylated analogues. The morpholino-containing compound further improves solubility .
- Molecular Weight: The target compound (MW ~282.05 g/mol) is heavier than fluorinated (MW ~172.11 g/mol) or amino-substituted (MW ~155.11 g/mol) analogues, influencing pharmacokinetics and diffusion rates.
Biological Activity
5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with iodine, nitro, and methyl groups. This specific arrangement is crucial for its interaction with biological targets.
The mechanism of action for this compound involves interaction with various molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, while the iodine atom enhances binding affinity to target proteins through halogen bonding .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related nitropyridine derivatives have shown activity against various pathogens including Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance efficacy .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of pyridine derivatives. For example, certain analogues have demonstrated potent inhibitory effects on HIV-1 reverse transcriptase and other cancer-related enzymes at nanomolar concentrations . The cytotoxicity of these compounds has been evaluated in various cancer cell lines, revealing IC50 values in the low micromolar range .
Table 1: Biological Activity Summary
| Activity Type | Target Pathogen/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.6 - 50 | |
| Anticancer | PC-3 Prostate Cancer Cells | 1.6 - 4.3 | |
| Antiviral | HIV-1 Reverse Transcriptase | 0.6 - 50 |
Case Studies
Case Study 1: Antiviral Activity
A study focused on the synthesis and evaluation of pyridine derivatives revealed that specific substitutions at the C-5 position significantly enhanced antiviral activity against HIV-1. Compounds showed effective inhibition at concentrations as low as 0.6 nM against wild-type strains .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on PC-3 prostate cancer cells demonstrated that certain derivatives of pyridine compounds caused a statistically significant accumulation of cells at the G0/G1 phase, indicating a potential mechanism for inducing cell cycle arrest and apoptosis .
Q & A
Basic: What are the common synthetic routes for 5-Iodo-4,6-dimethyl-3-nitropyridin-2(1H)-one, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves nitration and iodination of a pyridinone precursor. A two-step approach is common:
Nitration : Introduce the nitro group at position 3 using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.
Iodination : Employ electrophilic iodination (e.g., NIS in acetic acid) at position 5, with careful monitoring of reaction time to prevent byproducts from iodine excess.
Optimization involves Design of Experiments (DOE) to assess variables like temperature, stoichiometry, and catalyst loading. For example, varying equivalents of iodinating agents (1.2–2.0 eq.) and analyzing yields via HPLC can identify optimal conditions .
Advanced: How can regioselectivity challenges in iodination be resolved during synthesis?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Directed Metalation : Use directing groups (e.g., methyl at position 4/6) to guide iodination to position 4.
- Computational Pre-screening : DFT calculations (e.g., Gaussian 09) predict electron density distribution to identify reactive sites.
- Protection/Deprotection : Temporarily block reactive positions (e.g., using TMS groups) to direct iodination. Validate outcomes via ¹H NMR and X-ray crystallography .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign methyl (δ 2.1–2.3 ppm) and nitro group (δ 8.5–8.7 ppm) signals. Coupling patterns confirm substitution patterns.
- IR Spectroscopy : Identify nitro stretches (~1520 cm⁻¹) and lactam C=O (~1680 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns for iodine (m/z 322.9874). Cross-validate with X-ray data for crystal packing analysis .
Advanced: How do conflicting spectral data for tautomeric forms arise, and how are they resolved?
Methodological Answer:
The 2(1H)-pyridinone core exhibits keto-enol tautomerism, leading to spectral discrepancies. Resolution methods:
Variable Temperature NMR : Monitor tautomer ratios at –40°C to 80°C.
Solvent Polarity Studies : Compare DMSO-d₆ (polar) vs. CDCl₃ (non-polar) to stabilize specific tautomers.
Theoretical Modeling : Use Gaussian to calculate energy differences between tautomers. Correlate with experimental data to assign dominant forms .
Basic: What are the key reactivity patterns of the nitro and iodo substituents in this compound?
Methodological Answer:
- Nitro Group : Electron-withdrawing effect activates the ring for nucleophilic substitution (e.g., SNAr at position 3).
- Iodo Group : Participates in cross-coupling (e.g., Suzuki-Miyaura) via Pd catalysis. Monitor reactivity using TLC with 10% EtOAc/hexane.
Caution : Nitro groups may decompose under strong reducing conditions (e.g., LiAlH₄); use milder agents like SnCl₂/HCl .
Advanced: How can computational modeling predict biological activity or stability of derivatives?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to assess solubility, CYP450 interactions, and metabolic pathways.
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinases) using GROMACS.
- Degradation Studies : Apply Arrhenius equations to model thermal stability under accelerated conditions (40–60°C) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Nitro Group Hazards : Avoid friction/heat (risk of deflagration). Store in amber vials at –20°C.
- Iodo Compounds : Use fume hoods due to volatile iodine release. Monitor thyroid toxicity via periodic health checks.
- Waste Disposal : Neutralize with 10% NaHCO₃ before disposal .
Advanced: How can contradictions in published bioactivity data be analyzed?
Methodological Answer:
Meta-analysis : Aggregate data from PubChem/ChEMBL and apply statistical tools (e.g., ANOVA) to identify outliers.
Assay Validation : Replicate studies using standardized protocols (e.g., IC₅0 determination via MTT assay).
Structural Confounders : Check for impurities (e.g., deiodinated byproducts) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
